molecular formula C10H12N8O4 B1384269 5'-Azido-5'-deoxyguanosine CAS No. 42204-44-4

5'-Azido-5'-deoxyguanosine

Cat. No.: B1384269
CAS No.: 42204-44-4
M. Wt: 308.25 g/mol
InChI Key: IURRXTYHKBREQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-Azido-5’-deoxyguanosine is a reagent used in the synthesis of a series of non-hydrolysable 5’-aryl substituted GDP analogs which is an antileishmanial activity against Leishmania donovani axenic amastigotes and intramacrophage amastigotes stages.

Mechanism of Action

Target of Action

5’-Azido-5’-deoxyguanosine is an analogue of guanosine . The primary targets of 5’-Azido-5’-deoxyguanosine are likely to be the same as those of guanosine, which plays a crucial role in a variety of cellular processes .

Mode of Action

The reactive azido group in 5’-Azido-5’-deoxyguanosine allows for interaction with suitable ligands . This interaction can lead to changes in the structure and function of the target molecules .

Biochemical Pathways

As an analogue of guanosine, it may interfere with the normal functioning of nucleic acids and disrupt various cellular processes .

Pharmacokinetics

Due to its increased lipophilicity, the solubility of 5’-azido-5’-deoxyguanosine in water or buffer is limited . It is recommended to dissolve it first in a small volume of dimethyl sulfoxide (DMSO) and then pipet it into the aqueous stock solution needed .

Result of Action

5’-Azido-5’-deoxyguanosine has been shown to be an effective inhibitor of DNA synthesis in in vivo assays . This suggests that it may have significant molecular and cellular effects, potentially disrupting normal cell function and growth .

Action Environment

The action, efficacy, and stability of 5’-Azido-5’-deoxyguanosine can be influenced by various environmental factors. For instance, if protected from light, 5’-Azido-5’-deoxyguanosine has sufficient stability at room temperature . For longer storage periods, it is recommended to store the compound in the freezer, preferably in freeze-dried form .

Biochemical Analysis

Biochemical Properties

5’-Azido-5’-deoxyguanosine is known for its role as an inhibitor of DNA synthesis. It interacts with various enzymes and proteins involved in nucleic acid metabolism. One of the primary enzymes that 5’-Azido-5’-deoxyguanosine interacts with is DNA polymerase. The azido group at the 5’ position prevents the incorporation of the nucleoside into the growing DNA strand, thereby inhibiting DNA synthesis. Additionally, 5’-Azido-5’-deoxyguanosine can interact with other nucleoside analogs and enzymes involved in nucleotide metabolism, such as nucleoside kinases and phosphatases .

Cellular Effects

The effects of 5’-Azido-5’-deoxyguanosine on cellular processes are profound. This compound has been shown to influence cell function by inhibiting DNA replication, which in turn affects cell proliferation. In various cell types, 5’-Azido-5’-deoxyguanosine can induce cell cycle arrest and apoptosis. The inhibition of DNA synthesis by 5’-Azido-5’-deoxyguanosine also impacts cell signaling pathways and gene expression, leading to alterations in cellular metabolism and function .

Molecular Mechanism

At the molecular level, 5’-Azido-5’-deoxyguanosine exerts its effects primarily through the inhibition of DNA polymerase. The azido group at the 5’ position of the nucleoside prevents the formation of phosphodiester bonds, which are essential for the elongation of the DNA strand. This inhibition results in the termination of DNA synthesis. Additionally, 5’-Azido-5’-deoxyguanosine can bind to other nucleic acid-binding proteins, further disrupting nucleic acid metabolism and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5’-Azido-5’-deoxyguanosine can vary over time. The stability of the compound is an important factor, as it can degrade under certain conditions. Studies have shown that 5’-Azido-5’-deoxyguanosine remains stable for extended periods when stored at low temperatures. Its stability can be compromised at higher temperatures or in the presence of light. Long-term exposure to 5’-Azido-5’-deoxyguanosine in in vitro and in vivo studies has demonstrated sustained inhibition of DNA synthesis and prolonged effects on cellular function .

Dosage Effects in Animal Models

The effects of 5’-Azido-5’-deoxyguanosine in animal models are dose-dependent. At lower doses, the compound can effectively inhibit DNA synthesis without causing significant toxicity. At higher doses, 5’-Azido-5’-deoxyguanosine can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in tissues and the disruption of essential cellular processes .

Metabolic Pathways

5’-Azido-5’-deoxyguanosine is involved in several metabolic pathways related to nucleoside metabolism. The compound can be phosphorylated by nucleoside kinases to form 5’-Azido-5’-deoxyguanosine monophosphate, which can then be further metabolized by other enzymes. The presence of the azido group can also affect the metabolic flux and levels of other nucleotides, leading to alterations in cellular nucleotide pools .

Transport and Distribution

The transport and distribution of 5’-Azido-5’-deoxyguanosine within cells and tissues are mediated by nucleoside transporters. These transporters facilitate the uptake of the compound into cells, where it can exert its effects. Once inside the cell, 5’-Azido-5’-deoxyguanosine can be distributed to various cellular compartments, including the nucleus and mitochondria. The localization and accumulation of the compound can influence its activity and function .

Subcellular Localization

The subcellular localization of 5’-Azido-5’-deoxyguanosine is primarily within the nucleus, where it interacts with DNA and DNA-binding proteins. The compound can also localize to other organelles, such as mitochondria, where it may affect mitochondrial DNA synthesis and function. The presence of targeting signals or post-translational modifications can influence the subcellular distribution of 5’-Azido-5’-deoxyguanosine, directing it to specific compartments within the cell .

Properties

IUPAC Name

2-amino-9-[5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N8O4/c11-10-15-7-4(8(21)16-10)13-2-18(7)9-6(20)5(19)3(22-9)1-14-17-12/h2-3,5-6,9,19-20H,1H2,(H3,11,15,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURRXTYHKBREQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CN=[N+]=[N-])O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40962370
Record name 9-(5-Azido-5-deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40962370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42204-44-4
Record name NSC119855
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119855
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(5-Azido-5-deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40962370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-Azido-5'-deoxyguanosine
Reactant of Route 2
Reactant of Route 2
5'-Azido-5'-deoxyguanosine
Reactant of Route 3
5'-Azido-5'-deoxyguanosine
Reactant of Route 4
5'-Azido-5'-deoxyguanosine
Reactant of Route 5
Reactant of Route 5
5'-Azido-5'-deoxyguanosine
Reactant of Route 6
Reactant of Route 6
5'-Azido-5'-deoxyguanosine
Customer
Q & A

Q1: What makes 5'-Azido-5'-deoxyguanosine (azido-G) particularly useful in RNA research?

A1: Azido-G is a modified guanosine nucleotide that carries an azide group at its 5' end. This azide group is crucial because it participates readily in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction [, ]. This reaction allows researchers to attach azido-G to alkyne-modified molecules with high selectivity and efficiency under mild conditions, making it a valuable tool for labeling and modifying RNA.

Q2: How can azido-G be incorporated into RNA molecules?

A2: Researchers have successfully incorporated azido-G into RNA using in vitro transcription []. This method utilizes T7 RNA polymerase, which efficiently initiates transcription with guanosine. By providing azido-G in the transcription reaction, it can be directly incorporated at the 5' terminus of the newly synthesized RNA molecule. This approach is particularly useful because azide groups are generally unstable under the conditions used for solid-phase RNA synthesis, making direct incorporation during transcription a valuable alternative.

Q3: Beyond click chemistry, what other structural features of azido-G are of interest?

A3: Research has shown that 5′-azido-5′-deoxyguanosine (along with its halo- counterparts) exhibits interesting polymorphism in its crystalline form []. It can exist as solvent-free polymorphs and also form solvates with water and methanol. This polymorphism, coupled with its ability for epitaxial intergrowth (forming hybrid crystals that appear singular), makes it a fascinating subject for studying crystal packing and molecular conformation in nucleosides.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.